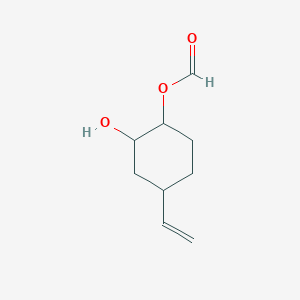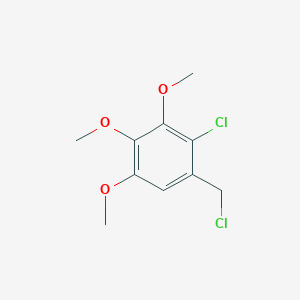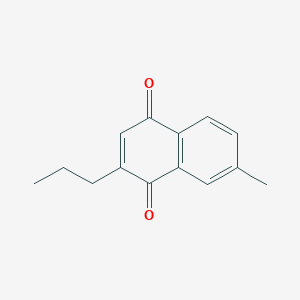
Disodium 7,7'-iminobis(3-((3-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound is characterized by its azo groups, which are responsible for its color, and its sulphonate groups, which enhance its solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] typically involves a multi-step process. The initial step often includes the diazotization of 3-aminophenylamine, followed by coupling with 4-hydroxynaphthalene-2-sulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carried out in sequence. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of pH and temperature .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] undergoes several types of chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets often include proteins and nucleic acids, where the compound can form stable complexes. The pathways involved typically include electron transfer and hydrogen bonding, which stabilize the interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4,4’-bis(2-sulphostyryl)biphenyl
- Disodium 4,4’-bis(4-aminophenylazo)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis(2-sulphostyryl)biphenyl
Uniqueness
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] stands out due to its unique combination of azo and sulphonate groups, which provide both vibrant color properties and high solubility. This makes it particularly useful in applications where both properties are essential.
Eigenschaften
CAS-Nummer |
6420-39-9 |
|---|---|
Molekularformel |
C32H23N7Na2O8S2 |
Molekulargewicht |
743.7 g/mol |
IUPAC-Name |
disodium;3-[(3-aminophenyl)diazenyl]-7-[[6-[(3-aminophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H25N7O8S2.2Na/c33-19-3-1-5-23(15-19)36-38-29-27(48(42,43)44)13-17-11-21(7-9-25(17)31(29)40)35-22-8-10-26-18(12-22)14-28(49(45,46)47)30(32(26)41)39-37-24-6-2-4-20(34)16-24;;/h1-16,35,40-41H,33-34H2,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChI-Schlüssel |
WOGRZDRPXGONFR-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC(=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)

![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
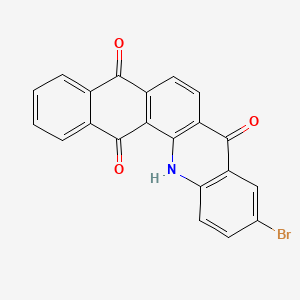
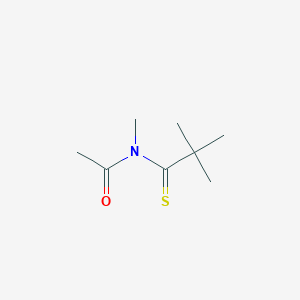
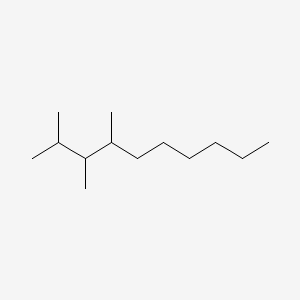

![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
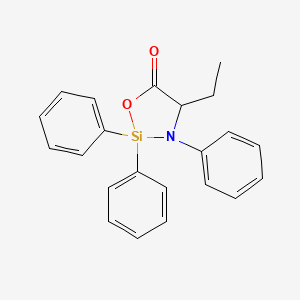
![Methyl [(3-methylphenyl)methyl]carbamate](/img/structure/B13794554.png)

